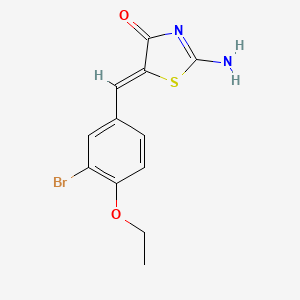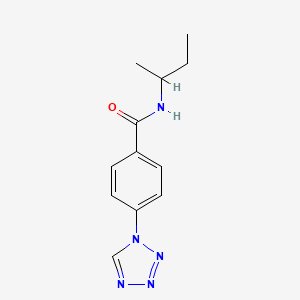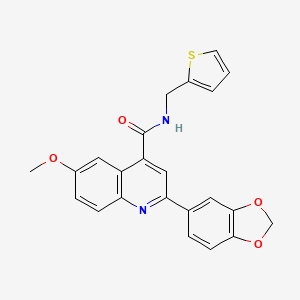![molecular formula C20H18ClN3O3 B6077570 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用機序
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is a small molecule inhibitor that works by blocking the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione can lead to the increased acetylation of histone proteins, which can lead to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and differentiation. In cancer cells, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins involved in cell survival. 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has also been shown to induce cell cycle arrest by blocking the progression of cells from the G1 phase to the S phase. In HIV, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the replication of the virus by blocking the activity of the viral integrase enzyme. In Alzheimer's disease, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the formation of amyloid plaques in the brain.
実験室実験の利点と制限
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising candidate for cancer therapy. Another advantage is that it has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. One limitation is that it can be toxic to normal cells, which can limit its therapeutic potential. Another limitation is that it can have off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the study of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders. Another direction is to develop more potent and selective HDAC inhibitors that can overcome the limitations of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione. Another direction is to investigate the use of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione in combination with other cancer treatments to enhance their effectiveness. Finally, another direction is to investigate the use of 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione as a tool for studying the role of HDAC in various biological processes.
合成法
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process starting from 3-chloroaniline. The first step involves the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinoyl chloride. This intermediate is then reacted with piperazine to form 4-(3-chlorophenyl)-1-piperazinyl chloride. The final step involves the reaction of 4-(3-chlorophenyl)-1-piperazinyl chloride with 2-(2-oxoethyl)isoindoline-1,3-dione to form 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. In HIV, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the replication of the virus by blocking the activity of the viral integrase enzyme. In Alzheimer's disease, 2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the formation of amyloid plaques in the brain.
特性
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18(25)13-24-19(26)16-6-1-2-7-17(16)20(24)27/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTNEDFXVYQLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)

![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)
![3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6077532.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)


![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
